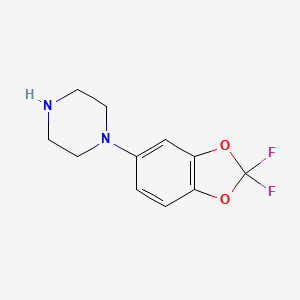

1-(2,2-Difluoro-2H-1,3-benzodioxol-5-YL)piperazine

Cat. No. B8595264

M. Wt: 242.22 g/mol

InChI Key: JBZLZXRFWMKTFR-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Procedure details

13-May-09 10:32:07 +0100 5-bromo-2,2-difluorobenzo[d][1,3]dioxole (0.500 g, 2.11 mmol), piperazine (0.182 g, 2.11 mmol) and BIS(TRI-T-BUTYLPHOSPHINE)PALLADIUM(0) (0.054 g, 0.11 mmol) and potassium 2-methylpropan-2-olate (0.349 g, 2.95 mmol) were suspended in dioxane (10vol) (10 mL) and heated to 90°C for 1 hour. LC-MS shows no starting material 52% product and 41% dimer. The reaction mixture was combined with EN02263-54 filtered and the crude product was purified by flash silica chromatography, elution gradient 0 to 10% MeOH in DCM. Pure fractions were evaporated to dryness to afford 1-(2,2-difluorobenzo[d][1,3]dioxol-5-yl)piperazine (0.259 g, 50.7 %) as a yellow oil.

Quantity

0.000105 mol

Type

catalyst

Reaction Step Five

Yield

50.68%

Identifiers

|

CUSTOM

|

934

|

reaction index

|

NAME

|

1.3.1 [N-arylation with Ar-X] Bromo Buchwald-Hartwig amination

|

reaction type

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0.00295 mol

|

|

Type

|

reagent

|

|

Smiles

|

CC(C)(C)[O-].[K+]

|

Step Two

|

Name

|

|

|

Quantity

|

0.01 L

|

|

Type

|

solvent

|

|

Smiles

|

C1COCCO1

|

Step Three

|

Name

|

|

|

Quantity

|

0.00211 mol

|

|

Type

|

reactant

|

|

Smiles

|

C1CNCCN1

|

Step Four

|

Name

|

|

|

Quantity

|

0.00211 mol

|

|

Type

|

reactant

|

|

Smiles

|

C1=CC2=C(C=C1Br)OC(O2)(F)F

|

Step Five

|

Name

|

|

|

Quantity

|

0.00011 mol

|

|

Type

|

catalyst

|

|

Smiles

|

CC(C)(C)P(C(C)(C)C)C(C)(C)C

|

|

Name

|

|

|

Quantity

|

0.000105 mol

|

|

Type

|

catalyst

|

|

Smiles

|

CC(C)(C)P(C(C)(C)C)C(C)(C)C.CC(C)(C)P(C(C)(C)C)C(C)(C)C.[Pd]

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

90 (± 10) °C

|

Other

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C1CN(CCN1)C2=CC3=C(C=C2)OC(O3)(F)F

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| YIELD | 50.68% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |